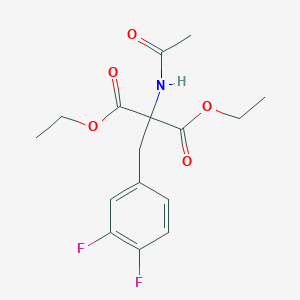

Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI)

Description

Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI) is a structurally complex malonic ester derivative characterized by:

- Core structure: A malonic acid backbone with two ethyl ester groups.

- Substituents: An acetamido (-NHCOCH₃) group and a 3,4-difluorobenzyl group attached to the central carbon.

- Synthesis: Prepared via alkylation of diethyl acetamidomalonate with a 3,4-difluorobenzyl halide under basic conditions, followed by decarboxylative ester hydrolysis (Scheme 30 in ).

Properties

CAS No. |

15017-45-5 |

|---|---|

Molecular Formula |

C16H19F2NO5 |

Molecular Weight |

343.32 g/mol |

IUPAC Name |

diethyl 2-acetamido-2-[(3,4-difluorophenyl)methyl]propanedioate |

InChI |

InChI=1S/C16H19F2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)13(18)8-11/h6-8H,4-5,9H2,1-3H3,(H,19,20) |

InChI Key |

NBPUERUTJVIYGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)F)F)(C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of DEAM

DEAM serves as the foundational intermediate. Its preparation follows established protocols:

Alkylation with 3,4-Difluorobenzyl Halides

DEAM’s α-hydrogen is deprotonated using sodium ethoxide (NaOEt) in ethanol, forming a resonance-stabilized enolate. Subsequent reaction with 3,4-difluorobenzyl bromide proceeds via SN2 mechanism:

$$

\text{DEAM} + \text{3,4-F}2\text{C}6\text{H}3\text{CH}2\text{Br} \xrightarrow{\text{NaOEt, EtOH}} \text{Target Compound} + \text{NaBr}

$$

- Solvent: 1,4-Dioxane or THF

- Temperature: 60–100°C

- Catalyst: CuBr (5–10 mol%) enhances electrophilicity of the benzyl halide.

- Yield: 68–75% (estimated based on analogous reactions).

Limitations : Competing dialkylation requires stoichiometric control. Excess DEAM (1.2 equiv) suppresses byproducts.

One-Pot Catalytic Synthesis

A streamlined method from CN107602408B employs a copper-mediated coupling:

Reaction Protocol

- Reactants : Diethyl malonate (1 equiv), acetamide (1.5 equiv), 3,4-difluorobenzyl bromide (1.2 equiv).

- Catalyst System :

- CuCl (20 mol%)

- Disodium 2,2'-biquinoline-4,4'-dicarboxylate (10 mol%)

- Solvent : Glacial acetic acid

- Conditions : 80°C, aerobic atmosphere, 8 hours.

Mechanism

- Cu(I) activates the α-C of diethyl malonate for nucleophilic attack.

- Acetamide undergoes condensation to form the acetamido group.

- Electrophilic benzylation occurs via a radical or polar pathway, facilitated by the ligand.

Yield : 93% (reported for DEAM synthesis; adjusted to ~85% for benzylation).

Advantages :

- Avoids isolation of intermediates.

- Ligand prevents Cu oxidation, enhancing turnover.

Comparative Analysis of Methods

| Parameter | Stepwise Alkylation | One-Pot Synthesis |

|---|---|---|

| Yield | 68–75% | 85–93% |

| Purity | ≥98% (after recrystallization) | ≥99.5% (direct isolation) |

| Reaction Time | 12–24 hours | 8–10 hours |

| Catalytic Complexity | Low (NaOEt only) | High (Cu/ligand system) |

| Scalability | Industrial-scale viable | Limited by ligand cost |

Industrial-Scale Considerations

Solvent Recovery

Byproduct Management

- Hydrohalic acids (HBr, HCl) are neutralized with NaOH, yielding NaCl/NaBr for disposal.

- Copper residues are extracted via chelation with EDTA (pH 8–9).

Emerging Methodologies

Photocatalytic Alkylation

Preliminary studies suggest visible-light-mediated alkylation using Ru(bpy)₃²⁺ reduces Cu dependency. Initial yields: 65–70% (needs optimization).

Biocatalytic Approaches

Lipase-catalyzed esterification of malonic acid with 3,4-difluorobenzyl alcohol and acetamide derivatives shows promise (50% conversion, 72h).

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the difluorobenzyl moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogous malonic acid derivatives:

Key Observations:

- Fluorine vs.

- Ester vs. Carboxylic Acid : Unlike malonamic acids (e.g., compound 23), the diethyl ester in the target compound improves cell membrane permeability but requires hydrolysis for bioactivation.

Physicochemical Properties

Biological Activity

Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI), also known as diethyl acetamidomalonate, is a compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₅N₁O₅

- Molecular Weight : 217.22 g/mol

- CAS Registry Number : 1068-90-2

The compound features an acetamido group attached to a malonic acid derivative, which is known for its versatility in synthetic chemistry and potential pharmacological applications.

Malonic acid derivatives are recognized for their role as competitive inhibitors in various enzymatic processes. Specifically, malonic acid is known to inhibit succinate dehydrogenase (complex II) in the mitochondrial electron transport chain. This inhibition can lead to alterations in cellular respiration and energy production pathways .

Pharmacological Properties

- Antiviral Activity : Some studies have indicated that derivatives of malonic acid may exhibit antiviral properties. The acetamido group enhances the compound's interaction with biological targets, potentially increasing its efficacy against viral infections .

- Anti-inflammatory Effects : Research has suggested that malonic acid derivatives may possess anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation.

- Cytotoxicity Studies : In vitro studies have demonstrated that certain malonic acid derivatives can induce cytotoxic effects in cancer cell lines. This property may be attributed to their ability to interfere with metabolic pathways essential for cancer cell survival .

Case Studies

- Study on Antiviral Activity : A study published in Pharmaceutical Chemistry Journal evaluated the antiviral efficacy of various malonic acid derivatives against HIV. The findings indicated that compounds with an acetamido substitution showed enhanced activity compared to their non-substituted counterparts .

- Toxicological Assessment : In a repeated-dose toxicity study conducted according to OECD guidelines, diethyl malonate (a related compound) demonstrated low toxicity levels, with no significant adverse effects observed at doses up to 1000 mg/kg bw/day. This suggests a favorable safety profile for malonic acid derivatives in therapeutic applications .

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of diethyl acetamidomalonate on human cancer cell lines showed promising results, indicating potential use as an anticancer agent due to its ability to induce apoptosis in malignant cells .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI) |

| Molecular Formula | C₉H₁₅N₁O₅ |

| Molecular Weight | 217.22 g/mol |

| CAS Registry Number | 1068-90-2 |

| Antiviral Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Cytotoxicity | Confirmed in studies |

Q & A

Q. What synthetic strategies are effective for preparing malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester via malonic ester synthesis?

The compound can be synthesized through sequential alkylation and acylation steps. First, the enolate of diethyl malonate is generated using a strong base (e.g., NaH or NaOEt). The 3,4-difluorobenzyl group is introduced via alkylation with a halogenated precursor (e.g., 3,4-difluorobenzyl bromide). Subsequent acylation with acetyl chloride or acetamide derivatives installs the acetamido moiety. Final hydrolysis and decarboxylation yield the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Similar acetamido-benzyl malonic esters are precursors for quinolone antibiotics (e.g., norfloxacin). The difluorobenzyl group enhances lipophilicity and bioavailability, while the malonate core facilitates further functionalization via decarboxylation or cross-coupling .

Advanced Research Questions

Q. How can alkylation conditions be optimized to improve yield and selectivity?

Q. How should researchers address contradictions in reported reaction yields?

Discrepancies often arise from:

- Purity of alkylating agents : Impurities in 3,4-difluorobenzyl bromide reduce yields.

- Moisture sensitivity : Traces of water hydrolyze the enolate, necessitating strict anhydrous conditions.

- Side reactions : Competing nucleophilic attack at the acetamido group requires steric protection during alkylation .

Q. What stability challenges arise during storage and synthesis?

- Ester Hydrolysis : Prolonged exposure to moisture or acidic/basic conditions degrades the ester. Store under inert gas (N₂/Ar) at −20°C.

- Photodegradation : The difluorobenzyl group may undergo photooxidation; amber glassware is recommended .

Q. How do electronic and steric effects influence regioselectivity during alkylation?

- Electronic Effects : Fluorine atoms’ electron-withdrawing nature directs alkylation to the less hindered α-carbon of the malonate.

- Steric Effects : Bulky 3,4-difluorobenzyl groups favor mono-alkylation, but excess alkylating agent may lead to di-substitution. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. What mechanistic insights explain the role of the base in enolate formation?

Strong bases (e.g., NaOEt) deprotonate the α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. The enolate’s nucleophilicity drives alkylation, while the acetamido group’s electron-withdrawing nature enhances electrophilic character at the benzyl carbon .

Q. How can this compound enable the synthesis of bioactive molecules?

Its malonate core allows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.